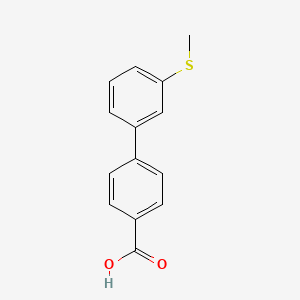

4-(3-Methylthiophenyl)benzoic acid

CAS No.: 282727-23-5

Cat. No.: VC11678081

Molecular Formula: C14H12O2S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 282727-23-5 |

|---|---|

| Molecular Formula | C14H12O2S |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | 4-(3-methylsulfanylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) |

| Standard InChI Key | HVLUWWUXBGIXOW-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-(3-Methylthiophenyl)benzoic acid is C₁₄H₁₂O₂S, with a molar mass of 260.31 g/mol (calculated based on analogous compounds) . The structure consists of a benzoic acid moiety substituted at the 4-position with a 3-methylthiophenyl group (Fig. 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₂S | |

| Molar Mass | 260.31 g/mol | |

| Melting Point | 164–168°C (estimated) | |

| Boiling Point | 273°C (rough estimate) | |

| Density | 1.202 g/cm³ (estimated) | |

| pKa | 4.61 ± 0.10 (predicted) |

The pKa value suggests moderate acidity, typical of benzoic acid derivatives . The methylthio (-SMe) group enhances lipophilicity, influencing solubility and reactivity.

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A patented method for synthesizing related 2-(4-methylphenyl)benzoic acid esters involves palladium- or nickel-catalyzed cross-coupling of sulfonic derivatives with arylzinc compounds . For 4-(3-Methylthiophenyl)benzoic acid, a similar approach could be adapted:

-

Sulfonation: React methyl benzoate with a perfluorobutanesulfonyl group to form a sulfonic ester intermediate.

-

Cross-Coupling: Treat the intermediate with 3-methylthiophenylzinc bromide in the presence of Pd(0) or Ni(0) catalysts (e.g., PdCl₂ with triphenylphosphine) .

-

Hydrolysis: Convert the ester to the free acid using hydrochloric acid.

This method yields ~50–91% efficiency for analogous compounds, depending on catalyst choice and reaction conditions .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | Perfluorobutanesulfonyl chloride, THF | 98% |

| Cross-Coupling | PdCl₂, PPh₃, LiCl, reflux | 79–91% |

| Hydrolysis | HCl, H₂O | Quantitative |

Physicochemical Properties

Solubility and Stability

4-(3-Methylthiophenyl)benzoic acid is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol . The methylthio group contributes to stability under inert atmospheres but may oxidize to sulfoxide derivatives in the presence of light or oxygen.

Spectroscopic Data

-

IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H, if present), and 1250 cm⁻¹ (C-O) .

-

NMR:

Applications in Research and Industry

Pharmaceutical Intermediates

4-(3-Methylthiophenyl)benzoic acid serves as a precursor for bioactive molecules. For example, nitro or amino derivatives (e.g., 5-nitro analogs) show potential as antitumor agents. The methylthio group enhances membrane permeability, a critical factor in drug design.

Material Science

The compound’s aromatic and sulfur-containing structure makes it a candidate for synthesizing conductive polymers or metal-organic frameworks (MOFs). Its ability to coordinate with transition metals has been explored in catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume